4-Hydrazino-7-nitro-benzofurazan hydrazine adduct

説明

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct is a useful research compound. Its molecular formula is C6H9N7O3 and its molecular weight is 227.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of the 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, also known as NBD-H, is proteins . It is used as a fluorescent reagent for protein labeling .

Mode of Action

NBD-H interacts with proteins to form a fluorescent complex . This interaction allows for the visualization of the proteins in various analytical procedures, such as High-Performance Liquid Chromatography (HPLC) .

Biochemical Pathways

It is known that the compound is used in the detection of aliphatic aldehydes .

Result of Action

The primary result of NBD-H’s action is the formation of a fluorescent complex with proteins . This allows for the visualization and analysis of these proteins in various analytical procedures .

Action Environment

The action of NBD-H can be influenced by environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability and efficacy.

生化学分析

Biochemical Properties

The 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct is known to interact with various biomolecules, particularly proteins, in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, also known as NBD-H, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

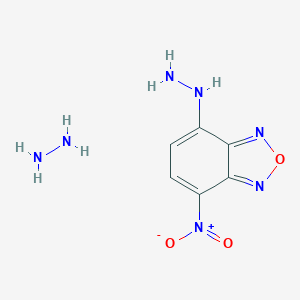

The chemical structure of this compound is characterized by a benzofurazan core modified with hydrazine and nitro groups. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies highlight its potential to inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines .

- Fluorescent Properties : As a fluorescent derivatization reagent, NBD-H is utilized in bioanalytical applications, particularly in detecting aliphatic aldehydes and DNA targets. Its fluorescence can be enhanced under specific conditions, making it useful for sensor development .

The biological mechanisms underlying the activities of this compound include:

- Enzyme Inhibition : The compound acts as a substrate for peroxidase-like DNAzymes, facilitating the oxidation processes that lead to increased fluorescence. This property is exploited in DNA detection assays .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antitumor effects by promoting apoptosis through ROS pathways .

Case Studies

- Antibacterial Efficacy : In a study assessing various hydrazine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as a lead compound for antibiotic development .

- Antitumor Activity : A series of experiments conducted on human cancer cell lines revealed that treatment with NBD-H resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

- Fluorescent Sensor Development : Researchers developed a molecular beacon assay utilizing NBD-H for detecting specific DNA sequences at low concentrations (1 nmol L). The assay's sensitivity was attributed to the compound's ability to enhance fluorescence upon oxidation .

Research Findings Summary Table

科学的研究の応用

Fluorescent Derivatization Reagent

NBD-H is primarily utilized as a fluorescent derivatization reagent, particularly for the detection of aliphatic aldehydes and reducing carbohydrates. This application is crucial in analytical chemistry for quantifying specific biomolecules in complex mixtures.

Detection of Reducing Carbohydrates

- The compound allows for the labeling of reducing sugars, enhancing their detectability through fluorescence. This is particularly useful in carbohydrate analysis where sensitivity and specificity are paramount .

Applications in Proteomics

NBD-H serves as a fluorescent reagent for protein labeling, enabling researchers to track and quantify proteins in various biological samples. Its use in proteomics has been documented in studies focused on enzyme activity and protein interactions.

Case Study: Protein Labeling

In a study examining the effects of nicotinamide riboside (NR) on mitochondrial function, NBD-H was employed to label reactive carbonyl species (RCS) within brain tissues. The fluorescence intensity provided insights into oxidative stress and metabolic changes associated with neurodegenerative diseases .

Fluorogenic Substrate for DNA Detection

Recent research has highlighted NBD-H's potential as a fluorogenic substrate in DNA detection assays. By optimizing conditions such as pH and surfactant concentration, researchers have developed assays capable of detecting single-stranded DNA targets with high sensitivity (1 nmol L⁻¹ detection limit) .

Application Example

The optimized assay using NBD-H was utilized in the development of molecular-beacon probes, which are essential for real-time monitoring of DNA hybridization events in various biological contexts.

Potential Anti-Infection Applications

NBD-H has also been explored for its potential applications in anti-infection strategies. Its ability to label proteins involved in immune responses may provide new avenues for understanding pathogen interactions and developing therapeutic interventions against infections .

Summary of Applications

特性

IUPAC Name |

hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIOAKMSUDUCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584942 | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-87-3 | |

| Record name | 2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131467-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。